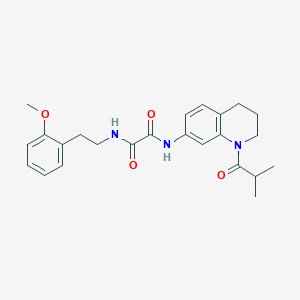

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-16(2)24(30)27-14-6-8-17-10-11-19(15-20(17)27)26-23(29)22(28)25-13-12-18-7-4-5-9-21(18)31-3/h4-5,7,9-11,15-16H,6,8,12-14H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEATCAWVJSIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by the integration of a tetrahydroquinoline moiety with an oxalamide linkage. Its chemical formula is , and it has a molecular weight of approximately 380.4 g/mol.

Chemical Structure

The structural representation of the compound can be summarized as follows:

- Molecular Formula :

- Molecular Weight : 380.4 g/mol

This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds featuring tetrahydroquinoline structures are often associated with various pharmacological effects, including antimicrobial properties.

In Vitro Studies

The antimicrobial activity has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values obtained from studies are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate the potential of this compound as a treatment option for infections resistant to conventional antibiotics.

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes and modulation of cell signaling pathways related to cancer progression.

Case Studies

A notable case study explored the effects of this compound on various cancer cell lines. The results demonstrated:

- Cell Line Tested : Human breast cancer (MCF-7)

- Observed Effect : Induction of apoptosis at concentrations above 50 µM.

These findings suggest that further investigation into its anticancer mechanisms and potential therapeutic applications is warranted.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : Binding to active sites of enzymes crucial for microbial growth or cancer cell proliferation.

- Receptor Modulation : Interacting with receptors involved in signaling pathways that regulate cell survival and apoptosis.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:

- Formation of Tetrahydroquinoline Core : Synthesized via cycloaddition reactions involving aniline derivatives and aldehydes.

- Introduction of Isobutyryl Group : Achieved through acylation methods.

- Formation of Oxalamide Moiety : Finalized through reaction with oxalyl chloride followed by amine coupling.

These synthetic routes highlight the complexity and versatility in producing this compound for research purposes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs :

N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide (Compound 70) : N1-substituent: 4-Chlorophenyl (aromatic ring with electron-withdrawing Cl). N2-substituent: Same 2-methoxyphenethyl as the target compound. Comparison: The tetrahydroquinoline-isobutyryl group in the target compound may enhance lipophilicity and metabolic stability compared to the simpler 4-chlorophenyl group.

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28) : N1-substituent: 3-Chloro-4-fluorophenyl (halogenated aromatic ring). N2-substituent: 4-Methoxyphenethyl (methoxy at para position). Comparison: The meta-chloro and para-fluoro substituents in Compound 28 likely alter electronic properties compared to the target compound’s tetrahydroquinoline moiety.

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) : N1-substituent: 4-Methoxyphenethyl. N2-substituent: 2-Methoxyphenyl.

Spectroscopic and Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyphenethyl)oxalamide?

- Methodological Answer : The synthesis involves three key steps:

- Tetrahydroquinoline core formation : Achieved via a Pictet-Spengler reaction between an aromatic amine (e.g., 7-amino-1,2,3,4-tetrahydroquinoline) and a ketone/aldehyde under acidic conditions (e.g., HCl or trifluoroacetic acid) .

- Isobutyryl group introduction : Acylation using isobutyryl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C .

- Oxalamide bridge assembly : Reacting the isobutyryl-tetrahydroquinoline intermediate with oxalyl chloride and 2-methoxyphenethylamine in anhydrous dichloromethane or THF under nitrogen .

Critical Parameters : Purity of intermediates (monitored via TLC/HPLC) and stoichiometric control during acylation to avoid side reactions.

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in tetrahydroquinoline at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z for ) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (1650–1750 cm) for amide and isobutyryl groups .

Q. What are the known biological activities of this compound?

- Methodological Answer : Preliminary studies on structurally related oxalamides suggest:

- Anticancer potential : Inhibition of tubulin polymerization or kinase activity (IC values in low µM range) .

- Antimicrobial activity : Screening against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .

Note : Activity varies with substituents; the 2-methoxyphenethyl group may enhance blood-brain barrier penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Variations in substituents : Replace the 2-methoxyphenethyl group with bulkier (e.g., 3,4-dimethoxyphenethyl) or polar (e.g., pyridinyl) groups to assess solubility and target affinity .

- Modify the tetrahydroquinoline core : Introduce electron-withdrawing groups (e.g., -NO) to alter electronic properties and binding kinetics .

- In silico docking : Use tools like AutoDock to predict interactions with targets (e.g., tubulin or kinases) and prioritize analogs .

Q. How to resolve contradictions in biological data across studies?

- Methodological Answer :

- Replicate assays : Ensure consistency in cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .

- Purity validation : Use HPLC (>98% purity) to rule out impurities skewing results .

- Mechanistic follow-up : Combine enzyme inhibition assays with transcriptomics to identify off-target effects .

Q. What strategies improve solubility and bioavailability?

- Methodological Answer :

- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the oxalamide or methoxyphenethyl moieties .

- Nanoparticle encapsulation : Use PEGylated liposomes to enhance plasma half-life .

Q. How to validate the compound’s mechanism of action experimentally?

- Methodological Answer :

- Competitive binding assays : Use fluorescent probes (e.g., colchicine-FITC for tubulin) to quantify displacement .

- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., EGFR) to confirm dependency .

- Metabolic profiling : LC-MS-based metabolomics to track downstream pathway perturbations (e.g., glycolysis, apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.